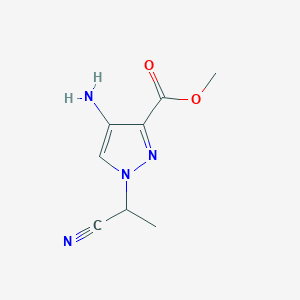
4-Ethylazepane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylazepane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4-ethylazepane with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceutical synthesis.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-ethylazepane-1-methanol using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at ambient temperature.
Reduction: Lithium aluminium hydride is used in anhydrous ether at low temperatures.
Major Products Formed:
Substitution Reactions: Products include various amides, esters, and thioesters.
Hydrolysis: The major product is 4-ethylazepane-1-carboxylic acid.
Reduction: The major product is 4-ethylazepane-1-methanol.
Aplicaciones Científicas De Investigación
4-Ethylazepane-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethylazepane-1-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
- 4-Methylazepane-1-carbonyl chloride
- 4-Propylazepane-1-carbonyl chloride
- 4-Butylazepane-1-carbonyl chloride
Comparison: 4-Ethylazepane-1-carbonyl chloride is unique due to its specific ethyl substituent, which can influence its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16ClNO |
|---|---|
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
4-ethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-4-3-6-11(7-5-8)9(10)12/h8H,2-7H2,1H3 |
Clave InChI |
FVPVFNQQGAENHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)

![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)





